molecular formula C10H16O2 B13219642 1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde

1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde

Cat. No.: B13219642
M. Wt: 168.23 g/mol
InChI Key: LYIGNCUMDFNFQM-UHFFFAOYSA-N
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Description

1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde is a chemical compound with the molecular formula C10H16O2. It is also known by its IUPAC name, 1-(tetrahydro-2H-pyran-2-yl)cyclopropane-1-carbaldehyde . This compound is characterized by a cyclopropane ring attached to an aldehyde group and a tetrahydropyran ring. It is used in various chemical reactions and has applications in scientific research.

Preparation Methods

The synthesis of 1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde involves several steps. One common method includes the reaction of cyclopropane carboxaldehyde with tetrahydropyran in the presence of a suitable catalyst . The reaction conditions typically involve moderate temperatures and controlled environments to ensure the desired product is obtained with high purity. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for large-scale production.

Chemical Reactions Analysis

1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to changes in their activity. The cyclopropane and tetrahydropyran rings contribute to the compound’s stability and reactivity, allowing it to participate in various biochemical pathways .

Comparison with Similar Compounds

1-(Oxan-2-ylmethyl)cyclopropane-1-carbaldehyde can be compared with similar compounds such as:

    Cyclopropane carboxaldehyde: Lacks the tetrahydropyran ring, making it less stable and less reactive.

    Tetrahydropyran carboxaldehyde: Lacks the cyclopropane ring, resulting in different chemical properties and reactivity.

The presence of both the cyclopropane and tetrahydropyran rings in this compound makes it unique and versatile in various chemical and biological applications .

Properties

Molecular Formula

C10H16O2

Molecular Weight

168.23 g/mol

IUPAC Name

1-(oxan-2-ylmethyl)cyclopropane-1-carbaldehyde

InChI

InChI=1S/C10H16O2/c11-8-10(4-5-10)7-9-3-1-2-6-12-9/h8-9H,1-7H2

InChI Key

LYIGNCUMDFNFQM-UHFFFAOYSA-N

Canonical SMILES

C1CCOC(C1)CC2(CC2)C=O

Origin of Product

United States

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